molecular formula C15H19N5O B12226986 5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine

Cat. No.: B12226986
M. Wt: 285.34 g/mol
InChI Key: MDLPRNLXQYUTDV-UHFFFAOYSA-N
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Description

5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine is a complex organic compound with a unique structure that combines pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine typically involves multiple steps, including condensation reactions, decarboxylation, and reduction reactions. One common method involves the condensation of diethyl malonate with 3-nitro-5-chloropyridine, followed by decarboxylation and reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine or pyrimidine N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-amino-6-methylpyridin-3-yl)-N-[(oxolan-2-yl)methyl]pyrimidin-2-amine stands out due to its unique combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

5-(5-amino-6-methylpyridin-3-yl)-N-(oxolan-2-ylmethyl)pyrimidin-2-amine

InChI

InChI=1S/C15H19N5O/c1-10-14(16)5-11(6-17-10)12-7-18-15(19-8-12)20-9-13-3-2-4-21-13/h5-8,13H,2-4,9,16H2,1H3,(H,18,19,20)

InChI Key

MDLPRNLXQYUTDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C2=CN=C(N=C2)NCC3CCCO3)N

Origin of Product

United States

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